N-(1H-Benzo[d]imidazol-6-yl)acrylamide
Description
N-(1H-Benzo[d]imidazol-6-yl)acrylamide is a synthetic acrylamide derivative featuring a benzo[d]imidazole core substituted at the 6-position with an acrylamide group. The acrylamide moiety enhances reactivity and binding affinity, making this compound a candidate for covalent inhibitor design.
Properties
CAS No. |
34443-03-3 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C10H9N3O/c1-2-10(14)13-7-3-4-8-9(5-7)12-6-11-8/h2-6H,1H2,(H,11,12)(H,13,14) |
InChI Key |
LBPLJQZONVVTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)N=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzo[d]imidazol-6-yl)acrylamide typically involves the reaction of benzimidazole derivatives with acryloyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1H-Benzo[d]imidazol-6-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-(1H-Benzo[d]imidazol-6-yl)acrylamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of optoelectronic materials and nonlinear optical materials.
Mechanism of Action
The mechanism of action of N-(1H-Benzo[d]imidazol-6-yl)acrylamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
The benzo[d]imidazole scaffold is common among the compounds analyzed. Key differences lie in substituents on the benzimidazole nitrogen and the acrylamide side chain:
- (E)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide (): The methyl group on the benzimidazole nitrogen reduces polarity, likely enhancing membrane permeability. The isoxazole ring introduces heterocyclic diversity, which may improve target selectivity .
Spectral and Physicochemical Properties
Implications for Drug Design
- Selectivity : The unsubstituted benzimidazole nitrogen in this compound may favor interactions with polar enzyme active sites, whereas methylated analogs () could target hydrophobic pockets.
- Pharmacokinetics : Bulky substituents () may hinder blood-brain barrier penetration but improve plasma protein binding.
Biological Activity
N-(1H-Benzo[d]imidazol-6-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer, antiviral, and neuroprotective effects, supported by research findings and case studies.
The compound this compound features a benzimidazole moiety, which is known for its ability to interact with various biological targets. The acrylamide group enhances its reactivity and potential for forming covalent bonds with target proteins, a mechanism that is often exploited in drug design.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent.
Case Study: FLT3 Inhibition
A study focused on the structure-activity relationship (SAR) of benzimidazole derivatives revealed that compounds similar to this compound exhibit potent inhibitory effects against FLT3 kinase, a critical target in acute myeloid leukemia (AML). For instance, derivatives showed IC50 values ranging from 41.5 nM to 5.64 nM against various FLT3 mutations, indicating strong selectivity and efficacy in inhibiting cancer cell proliferation .
Table 1: Inhibition Potency Against FLT3 Kinase
| Compound | IC50 (nM) | Target Mutation |
|---|---|---|
| This compound | TBD | FLT3-D835Y |
| Compound 8r | 41.6 | Wild-type FLT3 |
| Compound 8m | 0.181 | FLT3-D835Y |
Antiviral Properties
This compound has also been investigated for its antiviral activity. Preliminary studies suggest that this compound may inhibit viral replication, although the specific mechanisms remain to be fully elucidated. The compound's ability to interfere with viral proteins or pathways could be a promising area for further research .
Neuroprotective Effects
In addition to its anticancer and antiviral properties, this compound has shown potential as a neuroprotective agent.
Case Study: mGluR5 Modulation
A study evaluated the effects of various benzimidazole derivatives on microglial activation mediated by lipopolysaccharides (LPS). The results indicated that some compounds exhibited significant inhibition of nitric oxide production, suggesting neuroprotective properties through modulation of the mGluR5 receptor .
Table 2: Neuroprotective Activity Against LPS-Induced Activation
| Compound | NO Production Inhibition (%) | Cell Viability (%) |
|---|---|---|
| N-(1H-Benzo[d]imidazol-2-yl)-3-chlorobenzamide | 47% | 85% |
| This compound | TBD | TBD |
Q & A
Q. What are the foundational synthetic routes for N-(1H-Benzo[d]imidazol-6-yl)acrylamide?
The synthesis of benzimidazole derivatives typically starts with o-phenylenediamine and organic acids via the Phillips reaction, forming the benzimidazole core . For this compound, a modified one-pot approach using CBr₄ as a catalyst in acetonitrile at 80°C has been effective for introducing carboxamide groups to the benzimidazole scaffold . To attach the acrylamide moiety, a two-step process is suggested:
Synthesize the benzimidazole core using o-phenylenediamine and formic acid .
React the 6-amino-substituted benzimidazole intermediate with acryloyl chloride under controlled pH (e.g., in a buffer) to avoid polymerization.
Key variables include solvent choice (e.g., ethanol or acetonitrile), stoichiometry, and reaction time .
Q. Which spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, acrylamide NH at δ 10–12 ppm) and carbon assignments .
- FT-IR : Confirms acrylamide C=O stretching (1660–1680 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .
- LCMS/HPLC : Validates molecular weight (e.g., [M+H]⁺ or [M-H]⁻ ions) and purity (>95% by area normalization) .
- Melting Point/Rf Values : Provides physical consistency checks (e.g., Rf = 0.55–0.72 in ethyl acetate/hexane) .
Q. How are intermediates like 1H-benzo[d]imidazol-6-amine synthesized?
Core Formation : Condense o-phenylenediamine with formic acid under reflux (100–120°C, 4–6 hours) to yield 1H-benzo[d]imidazole .
Selective Functionalization : Use directed ortho-metalation (e.g., LDA at -78°C) or copper-catalyzed coupling to introduce a nitro group at position 6, followed by reduction (H₂/Pd-C) to the amine .
Advanced Research Questions
Q. How can copper-catalyzed methods optimize acrylamide conjugation?
Copper(I) iodide (5–10 mol%) in DMF at 80–100°C facilitates Ullmann-type coupling between 6-amino-benzimidazole and acryloyl halides. Key optimizations:
- Ligand Effects : Bidentate ligands (e.g., 1,10-phenanthroline) improve yield by stabilizing Cu intermediates .
- Solvent Screening : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance reaction rates vs. THF or toluene .
- Yield vs. Time : Reactions typically plateau at 12–18 hours (70–85% yield) but may degrade with prolonged heating .
Q. What mechanistic insights explain competing byproducts in acrylamide synthesis?
- Polymerization : Acrylamide’s vinyl group is prone to radical-initiated polymerization. Mitigate by:
- Nucleophilic Competition : The benzimidazole’s N1 and N3 positions may react. Control regioselectivity via:
Q. How can fluorescence properties of benzimidazole-acrylamide derivatives be leveraged?
this compound derivatives exhibit tunable fluorescence (λₑₘ = 370–450 nm) due to extended π-conjugation . Applications include:
- Biosensing : Tagging biomolecules (e.g., proteins) via acrylamide’s reactive site .
- Cellular Imaging : Modify solubility with PEG or sulfonate groups for aqueous compatibility .
- Mechanistic Probes : Monitor drug-target interactions via fluorescence quenching .
Data Contradictions and Resolution
Q. Why do reported yields vary for CBr₄-catalyzed vs. copper-mediated syntheses?
- CBr₄ Method : Higher yields (78–85%) in one-pot reactions but limited to carboxamide derivatives .
- Copper Catalysis : Broader substrate scope (e.g., sulfonamides, acrylamides) but lower yields (60–75%) due to side reactions .
Resolution : Use CBr₄ for carboxamides and switch to copper for complex substituents, optimizing catalyst loading and temperature .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
